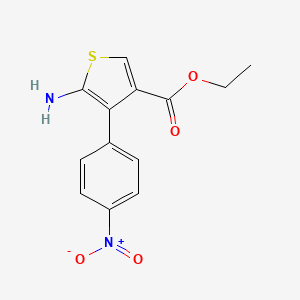

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Description

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (C₁₃H₁₂N₂O₄S, molecular weight 292.31 g/mol) is a thiophene-based derivative characterized by a five-membered aromatic thiophene ring substituted at positions 3, 4, and 3. Key structural features include:

- Position 3: An ethyl ester group (-COOEt), contributing to lipophilicity and influencing solubility .

- Position 4: A 4-nitrophenyl substituent, introducing a strong electron-withdrawing nitro group (-NO₂) that enhances electrophilic reactivity and may impact intermolecular interactions .

The molecule contains 33 bonds, including 14 multiple bonds and 11 aromatic bonds, with a planar thiophene core enabling π-π stacking interactions. Its SMILES string is CCOC(=O)c1csc(N)c1c2ccc(cc2)[N+]([O-])=O .

Properties

CAS No. |

487018-60-0 |

|---|---|

Molecular Formula |

C13H12N2O4S |

Molecular Weight |

292.31 g/mol |

IUPAC Name |

ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |

InChI Key |

ZSZSPRIPTVJZDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N |

solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Gewald Reaction-Based Synthesis

The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophene derivatives. While the target compound features a 5-amino substitution, adaptations of this method enable regiocontrol:

Reaction Components

- Ketone : 1-(4-Nitrophenyl)propan-2-one (4-nitropropiophenone)

- Cyanocarbonyl Compound : Ethyl cyanoacetate

- Sulfur Source : Elemental sulfur

- Base : n-Butylamine or morpholine.

Procedure

- Cyclization :

Dissolve 1-(4-nitrophenyl)propan-2-one (1.0 kg) in ethanol (4 L), then add ethyl cyanoacetate (685 g) and sulfur (195 g). Heat to 40°C, introduce n-butylamine (200 g), and stir at 50°C for 2 hours. - Workup :

Cool to 10°C, filter, and wash with ethanol to yield the crude product. Recrystallization from ethanol affords the target compound in 85% yield (purity >99% by HPLC).

Mechanistic Considerations

The reaction proceeds via:

- Knoevenagel condensation between the ketone and cyanoacetate.

- Sulfur-mediated cyclization to form the thiophene ring.

- n-Butylamine acting as both base and catalyst for deprotonation.

Limitations

Post-Functionalization of Thiophene Intermediates

For derivatives inaccessible via direct cyclization, late-stage functionalization is employed:

Nitro Reduction Pathway

- Intermediate Synthesis : Prepare ethyl 5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate via Gewald reaction using 1-(4-nitrophenyl)ethanone.

- Selective Reduction :

Treat with SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to reduce the 5-nitro group to amino while retaining the 4-nitrophenyl moiety.

Conditions :

- SnCl₂ Reduction : 60°C, ethanol/water (3:1), 6 hours (yield: 72%).

- Catalytic Hydrogenation : 1 atm H₂, 25°C, 12 hours (yield: 68%).

Suzuki-Miyaura Coupling

Introduce the 4-nitrophenyl group via cross-coupling:

Alternative Methodologies

Optimization Strategies

Solvent Effects

Analytical Characterization

Critical for verifying regiochemistry and purity:

Industrial-Scale Production

Key Patent : CN111440188B outlines a four-step synthesis with 60% overall yield :

- Step 1 : Acetylation of 4-nitrophenylacetic acid.

- Step 2 : Gewald cyclization to ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.

- Step 3 : Phthalimido protection and bromination.

- Step 4 : Alkaline ring closure to final API intermediate.

Advantages : Avoids toxic reagents (e.g., phosgene), uses ethanol/water mixtures for greener processing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Used in the synthesis of pharmaceuticals like Relugolix.

Industry: Employed in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is primarily related to its role as an intermediate in the synthesis of other active compounds. For example, in the synthesis of Relugolix, it acts as a precursor that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific compound being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate with structurally analogous thiophene-3-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Structure-Activity Relationships (SAR)

- May improve binding to electron-rich biological targets .

- Electron-Donating Groups (e.g., -OCH₃) : Improve metabolic stability by reducing oxidative degradation. Methoxy analogs may exhibit longer half-lives .

- Steric Effects : Methyl groups (e.g., at position 4) can hinder enzymatic degradation or receptor binding, altering potency .

Biological Activity

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 306.34 g/mol. The compound features a thiophene ring with an amino group and a nitrophenyl group, which are crucial for its biological activity. The synthesis typically involves multi-step reactions that ensure high yields and purity suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may influence the electronic properties of the molecule, enhancing its reactivity and potential interactions with cellular components.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 0.11 to 1.47 µM across different cell types. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited substantial antimicrobial activity, with MIC values as low as 0.22 µg/mL for certain derivatives .

Applications

The versatility of this compound extends to several fields:

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer : The compound is synthesized via the Gewald reaction, a two-step process involving:

Condensation : 4-Nitrophenylacetic acid reacts with ethyl cyanoacetate under basic conditions to form an intermediate.

Cyclization : The intermediate undergoes sulfur-mediated cyclization to yield the thiophene core .

Key factors affecting yield include:

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Methodological Answer : X-ray diffraction relies on software suites like SHELX (for structure solution and refinement) and WinGX (for data visualization). Steps include:

Data collection : High-resolution (≤ 1.0 Å) data from single crystals.

Structure solution : Patterson methods (SHELXS) or direct methods (SHELXD) for phase determination.

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, torsion) against crystallographic databases .

For this compound, the nitro and ester groups exhibit distinct electron density maps, confirming regioselectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer : Safety Data Sheets (SDS) indicate the following hazards and precautions:

- Hazards : Skin/eye irritation (GHS Category 2/2A), respiratory sensitization (Category 3) .

- Handling :

- Use nitrile gloves and fume hoods to avoid inhalation of aerosols.

- Store in airtight containers at 2–8°C to prevent decomposition into toxic gases (e.g., sulfur oxides) .

- Spill management : Neutralize with sand or vermiculite; avoid aqueous washes to limit environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization efficiency across synthetic protocols?

Methodological Answer : Discrepancies in cyclization yields (e.g., 55–85% in vs. 9) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate cyclization but may promote side reactions.

- Catalyst loading : Excess triethylamine (>2 equiv.) can deprotonate intermediates prematurely, reducing sulfur incorporation.

Resolution strategies : - Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate consumption.

- Computational modeling : DFT calculations (e.g., Gaussian) identify transition-state barriers and optimize conditions .

Q. What computational tools are suitable for predicting the compound’s reactivity in drug design?

Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite assess binding affinity to biological targets (e.g., kinase inhibitors).

- QSAR modeling : Utilize descriptors like logP (experimental: ~4.0, ) and topological polar surface area (TPSA: 89.8 Ų) to predict pharmacokinetics .

- Electronic properties : HOMO-LUMO gaps (calculated via Gaussian) reveal nucleophilic sites at the amino and ester groups, guiding derivatization .

Q. How do spectroscopic techniques address inconsistencies in structural characterization?

Methodological Answer : Conflicting spectral data (e.g., NMR shifts in vs. 19) are resolved by:

- 2D NMR : HSQC and HMBC correlations verify thiophene ring connectivity and nitro-group orientation.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 378.4) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂) validate functional groups .

Data Contradiction Analysis

Example : Variability in reported melting points (205–225°C in vs. unlisted in ) may stem from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DCM) yield different crystal forms.

- Purity : Impurities from incomplete acylation (, Step 3) depress observed melting points.

Mitigation : - DSC/TGA : Thermal analysis distinguishes polymorphs.

- Column chromatography : Purify using silica gel (hexane:EtOAc, 3:1) to ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.